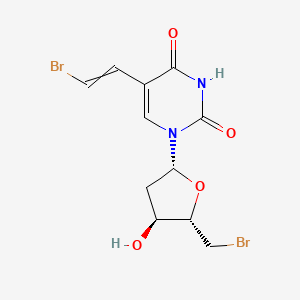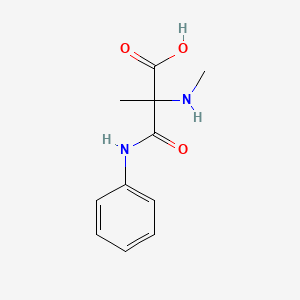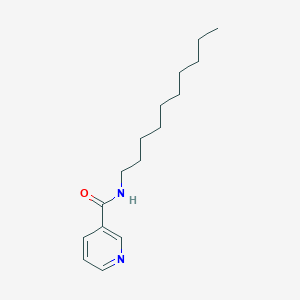![molecular formula C9H16OS B14422439 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane CAS No. 79894-54-5](/img/structure/B14422439.png)
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is an organic compound characterized by its unique structure, which includes a propylsulfanyl group attached to an ethynyl group, further connected to a methylated propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propanol with propylsulfanylacetylene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-{[(ethylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(butylsulfanyl)ethynyl]oxy}propane
- 2-Methyl-2-{[(phenylsulfanyl)ethynyl]oxy}propane
Uniqueness
2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane is unique due to the specific length and structure of its propylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
79894-54-5 |
|---|---|
Fórmula molecular |
C9H16OS |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
2-methyl-2-(2-propylsulfanylethynoxy)propane |
InChI |
InChI=1S/C9H16OS/c1-5-7-11-8-6-10-9(2,3)4/h5,7H2,1-4H3 |
Clave InChI |
WTYUZDCMRUITFO-UHFFFAOYSA-N |
SMILES canónico |
CCCSC#COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)


![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)


![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
